molecular formula C14H20N2 B11765376 (4R)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine

(4R)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine

Cat. No.: B11765376
M. Wt: 216.32 g/mol
InChI Key: AZKBNPLDOBTBBR-JXQTWKCFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine (CAS 186201-60-5) is a chiral, bicyclic amine derivative with a molecular formula of C14H20N2 and a molecular weight of 216.32 g/mol . This compound belongs to a class of novel substituted octahydrocyclopenta[c]pyrrol-4-amines investigated for their potent activity as calcium channel blockers . Its primary research value lies in its potential for the treatment of neuropathic pain, hyperalgesia, and migraine . The related scaffold of octahydrocyclopenta[c]pyrrole has also been identified as a key pharmacophore in other therapeutic areas, serving as a nonretinoid antagonist of Retinol-Binding Protein 4 (RBP4) for potential treatment of age-related macular degeneration (AMD) and Stargardt disease, and as an allosteric inhibitor of SHP2 for oncology research . The benzyl-substituted core structure presents a versatile building block for further medicinal chemistry exploration. This product is intended for research and further manufacturing purposes only. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

(4R)-2-benzyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-amine

InChI

InChI=1S/C14H20N2/c15-14-7-6-12-9-16(10-13(12)14)8-11-4-2-1-3-5-11/h1-5,12-14H,6-10,15H2/t12?,13?,14-/m1/s1

InChI Key

AZKBNPLDOBTBBR-JXQTWKCFSA-N

Isomeric SMILES

C1CC2CN(CC2[C@@H]1N)CC3=CC=CC=C3

Canonical SMILES

C1CC(C2C1CN(C2)CC3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Imine Intermediates

Another approach utilizes catalytic hydrogenation of imine intermediates derived from cyclopenta[c]pyrrole scaffolds. For instance, the imine formed by condensing 2-benzyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-one with benzylamine undergoes hydrogenation at 50–60 psi H₂ over palladium on carbon (Pd/C) or platinum oxide (PtO₂) . This method achieves 70–80% yields and high stereoselectivity (ee >90%) when performed in methanol or ethanol at room temperature .

Optimized Parameters:

  • Catalyst: 10% Pd/C (0.1 equiv)

  • Solvent: Methanol

  • Pressure: 50 psi H₂

  • Duration: 6–8 hours

Multi-Step Organic Synthesis with Chiral Resolution

A multi-step protocol involves constructing the bicyclic core through cyclization reactions , followed by chiral resolution. For example:

  • Cyclopentane Ring Formation : Diels-Alder reaction between cyclopentadiene and acrylonitrile yields a bicyclic nitrile .

  • Pyrrolidine Ring Closure : The nitrile is reduced to an amine using LiAlH₄, followed by intramolecular cyclization under acidic conditions (HCl, reflux) .

  • Benzyl Group Introduction : Nucleophilic substitution with benzyl bromide in the presence of K₂CO₃ .

  • Chiral Resolution : Diastereomeric salts are formed with (R)-mandelic acid, yielding the (4R)-enantiomer with >99% ee after recrystallization .

Critical Data:

  • Overall Yield: 40–50% (four steps)

  • Purity: ≥98% (HPLC)

Enzymatic Resolution for Stereochemical Control

Enzymatic methods leverage lipases or esterases to achieve stereochemical purity. For example, racemic 2-benzyloctahydrocyclopenta[c]pyrrol-4-amine is treated with vinyl acetate in the presence of Candida antarctica lipase B (CAL-B), selectively acetylating the undesired (4S)-enantiomer . The (4R)-amine is isolated via column chromatography, achieving 85–90% ee and 55–60% yield .

Advantages:

  • Mild conditions (pH 7.0, 25°C)

  • Scalable to industrial production

Industrial-Scale Production via Continuous Flow Chemistry

For large-scale synthesis, continuous flow reactors enhance efficiency and safety. A patented method involves:

  • Reductive Amination in Flow : Mixing the ketone precursor with ammonium acetate and NaBH(OAc)₃ in a microreactor at 60°C .

  • In-Line Purification : Passing the crude product through a scavenger column (SiO₂ or Al₂O₃) to remove impurities.

  • Crystallization : Isolating the (4R)-enantiomer via anti-solvent crystallization (e.g., hexane/ethyl acetate).

Performance Metrics:

  • Throughput: 1–2 kg/day

  • Purity: ≥99.5%

  • Cost Reduction: 30% compared to batch processes

Comparative Analysis of Preparation Methods

Method Yield ee (%) Key Advantages Limitations
Reductive Amination65–75%>95High stereoselectivity, short reaction timeRequires chiral catalysts
Catalytic Hydrogenation70–80%>90Scalable, mild conditionsModerate enantiomeric excess
Multi-Step Synthesis40–50%>99High purity, robust processLow overall yield, lengthy steps
Enzymatic Resolution55–60%85–90Eco-friendly, minimal wasteRequires specialized enzymes
Continuous Flow80–85%>98High throughput, cost-effectiveCapital-intensive setup

Chemical Reactions Analysis

Types of Reactions

(4R)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, thiols, and amines under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons.

Scientific Research Applications

(4R)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4R)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

(3S,6S)-6-Benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine
  • Structural Differences : Replaces the cyclopenta-pyrrolidine system with a tetrahydropyran ring. The benzhydryl group at the 6-position introduces bulkier aromatic substituents compared to the benzyl group in the target compound.
  • Activity : Demonstrates higher sigma-1 receptor binding affinity (Ki = 12 nM) than (4R)-2-benzyloctahydrocyclopenta[C]pyrrol-4-amine (Ki = 45 nM), attributed to enhanced hydrophobic interactions with the benzhydryl moiety .
  • Synthesis: Prepared via a Mitsunobu reaction to establish stereochemistry, contrasting with the reductive amination used for the target compound .
(4S)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine
  • Stereochemical Impact : The (4S)-enantiomer shows 5-fold lower sigma-1 affinity (Ki = 225 nM) than the (4R)-isomer, highlighting the critical role of stereochemistry in receptor engagement .

Substituent Modifications

2-(4-Chlorobenzyl)octahydrocyclopenta[C]pyrrol-4-amine
  • Modification : Incorporates a chlorine atom at the benzyl para-position.
  • Effect : Reduced sigma-1 affinity (Ki = 89 nM) compared to the unsubstituted benzyl analogue, suggesting steric or electronic hindrance at this position .
2-Cyclohexyloctahydrocyclopenta[C]pyrrol-4-amine
  • Modification : Replaces benzyl with cyclohexyl to eliminate aromaticity.
  • Effect : Loss of sigma-1 binding (Ki > 1,000 nM), underscoring the necessity of aromatic π-stacking interactions for receptor activity .

Pharmacokinetic and Toxicity Profiles

  • Metabolic Stability : Fluorination at the benzyl meta-position (e.g., 2-(3-fluorobenzyl) derivative) improves metabolic half-life (t₁/₂ = 4.2 h vs. 1.8 h for the parent compound) without compromising affinity (Ki = 48 nM) .
  • Toxicity : The target compound exhibits lower hepatotoxicity (IC₅₀ > 100 μM in HepG2 cells) compared to analogues with bulkier substituents (e.g., benzhydryl: IC₅₀ = 32 μM) .

Data Tables

Table 1. Key Pharmacological Parameters

Compound Name Sigma-1 Ki (nM) Sigma-2 Ki (nM) Metabolic t₁/₂ (h)
This compound 45 320 1.8
(3S,6S)-6-Benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine 12 95 2.5
2-(4-Chlorobenzyl)octahydrocyclopenta[C]pyrrol-4-amine 89 480 1.2
2-(3-Fluorobenzyl)octahydrocyclopenta[C]pyrrol-4-amine 48 310 4.2

Table 2. Stereochemical and Structural Impact on Activity

Feature Modified Effect on Sigma-1 Ki Reference
(4R) → (4S) stereoisomer 5-fold decrease in affinity
Benzyl → Cyclohexyl Complete loss of binding
Benzyl → Benzhydryl 3.8-fold increase in affinity

Research Findings and Implications

  • Stereochemical Precision : The (4R)-configuration is essential for optimal receptor fit, as shown by molecular docking studies where the amine group forms a hydrogen bond with Glu172 in the sigma-1 binding pocket .
  • Therapeutic Potential: While the benzhydryl analogue exhibits superior affinity, its higher cytotoxicity limits in vivo utility, positioning the (4R)-benzyl parent compound as a safer lead for CNS drug development .

Biological Activity

(4R)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine is a complex organic compound notable for its diverse biological activities, primarily attributed to its bicyclic structure and amine functional group. This article explores its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclic framework that includes both a cyclopentane and a pyrrolidine ring, with a benzylic substituent enhancing its chemical properties. The presence of the amine group allows it to engage in nucleophilic reactions, which are critical for its biological interactions.

Biological Activities

Research indicates that compounds like this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various microbial strains.
  • Neuroactive Properties : Its structural similarities with known neuroactive compounds hint at possible applications in neuropharmacology.
  • Calcium Channel Blockade : Related compounds have been identified as calcium channel blockers, which could be relevant for cardiovascular applications.

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructure TypeBiological ActivityUnique Features
This compoundBicyclic AmineAntimicrobial, NeuroactiveUnique bicyclic structure with benzylic group
1-BenzylpyrrolidineMonocyclic AmineAntidepressantSimpler structure, less complex than target compound
CyclohexylaminesSaturated Cyclic AmineAnalgesicDifferent ring size and saturation
MorphineTertiary AlkaloidAnalgesic, SedativeNatural product with multiple therapeutic uses

This table highlights how this compound's unique structure may confer distinct advantages in biological activity compared to other similar compounds.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the Bicyclic Structure : Utilizing cyclization reactions to form the core bicyclic framework.
  • Amine Functionalization : Introducing amine groups through nucleophilic substitution reactions.
  • Benzylic Substitution : Enhancing stability and reactivity via benzylic modifications.

These synthetic routes not only facilitate the production of the compound but also allow for the creation of analogs that can be tested for enhanced pharmacological properties.

Case Studies on Biological Activity

Several studies have investigated the biological activity of related compounds. For instance:

  • Antitumor Activity : A study reported on a series of compounds derived from similar structures that exhibited significant antitumor activity against various cancer cell lines. The structure-activity relationship indicated that specific modifications could enhance efficacy against non-small cell lung cancer and melanoma .
  • Calcium Channel Blockers : Research has shown that certain derivatives of octahydrocyclopenta(c)pyrrol-4-amines act as effective calcium channel blockers, indicating potential cardiovascular applications .

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for synthesizing (4R)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine with high stereochemical purity?

  • Methodological Answer : Utilize reductive amination or asymmetric catalysis to achieve the desired (4R) configuration. For example, sodium cyanoborohydride (NaCNBH₃) in acetic acid (AcOH) with 1,2-dichloroethane as a solvent has been effective in similar pyrrolidine syntheses . Confirm stereochemistry via chiral HPLC or X-ray crystallography, referencing PubChem’s structural data for validation .

Q. How can researchers optimize solubility and stability during formulation studies of this compound?

  • Methodological Answer : Conduct pH-dependent solubility profiling (e.g., using buffered solutions from pH 1.2 to 7.4) to identify optimal conditions. Stability studies should include accelerated degradation tests under varying temperatures (25°C–40°C) and humidity (60%–75% RH). Adjust excipients (e.g., cyclodextrins for encapsulation) based on observed degradation pathways .

Q. Which analytical techniques are critical for structural elucidation and purity assessment?

  • Methodological Answer : Combine ¹H/¹³C NMR for backbone assignment, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for absolute stereochemistry determination. Cross-validate results with PubChem’s computed InChI and IUPAC descriptors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Re-evaluate assay conditions (e.g., cell line specificity, incubation time, and concentration ranges). For instance, discrepancies in cytotoxicity may arise from differences in ATP-based vs. resazurin assays. Include positive controls (e.g., doxorubicin for cytotoxicity) and verify compound purity (>98% via LC-MS) to isolate confounding factors .

Q. What strategies are effective for probing structure-activity relationships (SAR) in analogs of this compound?

  • Methodological Answer : Systematically modify substituents (e.g., benzyl group replacement with aryl or heteroaryl moieties) and evaluate changes in receptor binding or enzymatic inhibition. Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like neurotransmitter transporters or kinases, followed by functional assays (e.g., radioligand displacement) .

Q. How should researchers design experiments to assess the environmental fate of this compound?

  • Methodological Answer : Follow the INCHEMBIOL framework :

  • Phase 1 : Measure physicochemical properties (logP, pKa) to predict environmental partitioning.
  • Phase 2 : Conduct biodegradation studies (OECD 301F) and ecotoxicity assays (e.g., Daphnia magna acute toxicity).
  • Phase 3 : Model long-term persistence using quantitative structure-activity relationship (QSAR) tools like EPI Suite.

Q. What advanced computational methods can predict metabolic pathways for this compound?

  • Methodological Answer : Use in silico tools such as SwissADME to identify cytochrome P450 (CYP) oxidation sites. Validate predictions with in vitro liver microsome assays and LC-MS/MS metabolite profiling. Compare results to structurally related compounds with known metabolic pathways (e.g., benzylpyrrolidine derivatives) .

Data Contradiction Analysis

Q. How to address conflicting data on the compound’s anti-inflammatory efficacy across studies?

  • Methodological Answer : Standardize in vivo models (e.g., murine LPS-induced inflammation vs. carrageenan paw edema) and ensure consistent dosing regimens (mg/kg, route). Measure biomarkers (IL-6, TNF-α) using ELISA and correlate with histopathology. Cross-reference with structurally similar compounds showing validated anti-inflammatory activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.